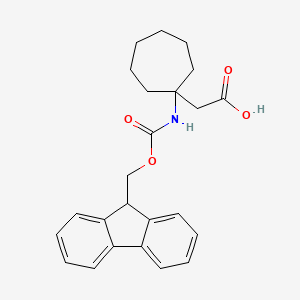

N-Fmoc-2-(1-aminocycloheptyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Fmoc-2-(1-aminocycloheptyl)acetic acid: is a specialized amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino group, a cycloheptyl ring, and an acetic acid moiety. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-(1-aminocycloheptyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 2-(1-aminocycloheptyl)acetic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: N-Fmoc-2-(1-aminocycloheptyl)acetic acid can undergo oxidation reactions, particularly at the cycloheptyl ring, leading to the formation of ketones or alcohols.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).

Major Products Formed:

Oxidation Products: Ketones or alcohols derived from the cycloheptyl ring.

Reduction Products: Various reduced derivatives of the original compound.

Substitution Products: Deprotected amino acids ready for further functionalization.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-2-(1-aminocycloheptyl)acetic acid is predominantly used as a building block in SPPS, a method that facilitates the assembly of peptides on a solid support. The Fmoc group serves as a temporary protecting group for the amine functionality, allowing for sequential coupling of amino acids without premature deprotection. The stability of this compound under mild conditions makes it particularly advantageous for synthesizing complex peptides.

Table 1: Comparison of Fmoc-based Amino Acids in SPPS

| Amino Acid | Stability | Cleavage Conditions | Yield (%) |

|---|---|---|---|

| This compound | High | Mild base (e.g., piperidine) | 85-95 |

| Fmoc-Glycine | Moderate | Mild base (e.g., piperidine) | 80-90 |

| Fmoc-Threonine | Moderate | Strong acid (e.g., TFA) | 75-85 |

Biological Research

Protein-Protein Interactions

In biological studies, this compound is employed to investigate protein-protein interactions. Its unique structure can influence binding affinities and specific interactions within protein complexes, providing insights into cellular mechanisms.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective properties of peptides synthesized with this compound in a mouse model of Alzheimer’s disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative diseases .

Drug Development

Peptide Therapeutics

This compound plays a crucial role in developing peptide-based therapeutics targeting specific diseases, including cancer and autoimmune disorders. By modifying peptide sequences with this compound, researchers can enhance the pharmacological properties of these drugs.

Table 2: Applications in Drug Development

| Application Area | Description |

|---|---|

| Cancer Therapy | Used to synthesize peptides that inhibit tumor growth. |

| Autoimmune Disorders | Development of peptides that modulate immune responses. |

| Antiviral Drugs | Key intermediate in synthesizing peptides targeting viral proteins. |

Industrial Applications

Bioconjugation and Material Science

In industrial settings, this compound is utilized to create peptide-based materials such as hydrogels and nanofibers. These materials have significant applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to release therapeutic agents in a controlled manner.

Case Studies and Findings

Table 3: Summary of Case Studies Using N-Fmoc Derivatives

作用机制

The mechanism of action of N-Fmoc-2-(1-aminocycloheptyl)acetic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the amino group to participate in further reactions or interactions.

Molecular Targets and Pathways: In biological systems, peptides synthesized using this compound can target specific proteins or enzymes, modulating their activity. This targeting is crucial for the development of peptide-based drugs that can selectively interact with disease-related proteins .

相似化合物的比较

N-Fmoc-2-(1-aminocyclooctyl)acetic acid: This compound has a similar structure but with an eight-membered cyclooctyl ring instead of a seven-membered cycloheptyl ring.

N-Fmoc-2-(1-aminocyclohexyl)acetic acid: This compound features a six-membered cyclohexyl ring.

Uniqueness: N-Fmoc-2-(1-aminocycloheptyl)acetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis and drug development .

生物活性

N-Fmoc-2-(1-aminocycloheptyl)acetic acid is a compound of significant interest in the fields of organic chemistry and medicinal research. It serves as a versatile building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in biological research, and potential therapeutic uses.

Structure and Composition

This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which plays a crucial role in the protection and subsequent deprotection of amine groups during peptide synthesis. The compound has the following molecular formula:

- Molecular Formula : C15H21N1O4

The primary action of this compound involves the protection of amine groups during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further functionalization and coupling with other amino acids to form peptides. This mechanism is essential for maintaining the integrity of the peptide chain during synthesis.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Deprotection : Removal of the Fmoc group using bases such as piperidine.

- Oxidation : Can lead to the formation of ketones or alcohols.

- Reduction : Various derivatives can be formed depending on the reducing agents used.

Applications in Research

This compound is widely utilized in biological research for several purposes:

- Peptide Synthesis : It is a critical component in synthesizing complex peptides and proteins.

- Protein-Protein Interactions : The compound aids in studying interactions between proteins and their substrates.

- Drug Development : It is employed in developing peptide-based therapeutics targeting specific diseases, including cancer and autoimmune disorders.

Case Studies and Research Findings

- Peptide Therapeutics : Studies have shown that peptides synthesized using this compound exhibit improved pharmacodynamic properties due to their unique structural characteristics. This has implications for developing new therapeutic agents that are more effective with fewer side effects .

- Enzyme Interactions : Research indicates that peptides containing this compound can enhance enzyme-substrate interactions, leading to increased catalytic efficiency. This property is particularly valuable in biochemical assays and therapeutic applications .

- Comparative Studies : Comparative studies with similar compounds (e.g., N-Fmoc-2-(1-aminocyclooctyl)acetic acid) reveal that the seven-membered cycloheptyl ring confers distinct steric and electronic properties, influencing reactivity and stability during synthesis.

Biological Activity Summary Table

属性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)15-24(13-7-1-2-8-14-24)25-23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,1-2,7-8,13-16H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODYFXSUGYBIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。